methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, an amino group, and a sulfanylidene moiety
Properties
IUPAC Name |
methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-7-4-5-8(2)9(6-7)15-11(14)10(12(16)17-3)19-13(15)18/h4-6H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXOGPOCHOYCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(SC2=S)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Addition of the Sulfanylidene Moiety: The sulfanylidene group can be added through a thiolation reaction using a thiol reagent.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the sulfanylidene group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while hydrolysis can produce the corresponding carboxylic acid.
Scientific Research Applications
Anticancer Potential
One of the most promising applications of methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is its anticancer activity. Several studies have demonstrated its efficacy against various cancer cell lines. For example:
- Cell Line Studies : The compound has shown significant cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These studies often employ assays like MTT or XTT to quantify cell viability post-treatment.
- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways. Further studies are required to elucidate these mechanisms in detail.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Molecular docking studies indicate that it may act as a 5-lipoxygenase inhibitor, which is significant since this enzyme plays a crucial role in the inflammatory response.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies are critical for understanding how modifications to the thiazole structure can enhance biological activity. Variations in substituents on the aromatic ring or alterations in the thiazole core can significantly affect potency and selectivity. These insights guide further optimization in drug design.
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Activity : A study reported that derivatives of this compound exhibited varying degrees of growth inhibition against multiple cancer cell lines. The most active analogs were identified for further development based on their IC50 values.
- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and toxicity profiles of this compound. Results indicate favorable absorption profiles with manageable toxicity levels at therapeutic doses.
- Combination Therapies : Research is underway to explore the efficacy of this compound in combination with other chemotherapeutic agents, aiming to enhance overall therapeutic outcomes while minimizing side effects.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The amino group and the thiazole ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The sulfanylidene group may also play a role in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
- Methyl 4-amino-3-(2,4-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
- Methyl 4-amino-3-(3,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
Uniqueness
Methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to the specific positioning of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
Methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its antimicrobial, antioxidant, and anticancer activities, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the sulfanylidene group and the methyl and amino substituents contribute to its reactivity and interaction with biological targets.
1. Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated various thiazole compounds for their efficacy against bacterial strains, revealing that some derivatives showed potent activity at concentrations as low as 375 g ai/ha against fungi and 600 g ai/ha against insects .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Organism | Concentration (g ai/ha) | Activity Level |
|---|---|---|---|
| Compound A | E. coli | 375 | Moderate |
| Compound B | Candida albicans | 600 | High |
| Compound C | Staphylococcus aureus | 500 | Low |
2. Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. Studies on thiazole derivatives have shown that they possess significant antioxidant capabilities. For instance, compounds were evaluated using DPPH and ABTS assays, with some derivatives exhibiting IC50 values comparable to well-known antioxidants like ascorbic acid .
Table 2: Antioxidant Activity of Thiazole Derivatives
| Compound Name | IC50 Value (μM) | Comparison with Ascorbic Acid (IC50 = 0.87 μM) |
|---|---|---|
| Compound D | 0.397 | Comparable |
| Compound E | 0.500 | Higher |
| Compound F | 0.250 | Lower |
3. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One notable investigation involved the synthesis of thiazole derivatives and their testing against human colon cancer cell lines (HCT116). The results indicated that certain compounds exhibited high anticancer activity with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .
Table 3: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line | IC50 Value (μM) | Relative Potency |
|---|---|---|---|
| Compound G | HCT116 | 4.363 | >50% compared to doxorubicin |
| Compound H | HCT116 | 18.76 | Moderate |
| Compound I | HCT116 | 10.00 | Low |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a greenhouse study, methyl thiazole derivatives were tested for their fungicidal and insecticidal activities. The results indicated that specific structural modifications enhanced their efficacy against agricultural pests, suggesting potential applications in crop protection .
Case Study 2: Antioxidant Mechanism
A detailed analysis of the antioxidant mechanisms revealed that the thiazole derivatives scavenge free radicals effectively, contributing to their protective effects in cellular models exposed to oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
